molecular formula C12H11N3O3 B1314334 N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 65906-67-4

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B1314334
CAS RN: 65906-67-4
M. Wt: 245.23 g/mol
InChI Key: NUCVHPZNCBEPER-UHFFFAOYSA-N
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Description

“N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .


Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of the compound can be established based on spectral data, elemental analyses and alternative synthetic routes whenever possible . More specific details about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” are complex and can involve various reagents . More details about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” can be determined through various analytical techniques . More specific details about the physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Supramolecular Associations

The compound is involved in forming organic salts through supramolecular associations in proton-transfer adducts. These associations are critical in understanding molecular interactions and hydrogen bonding mechanisms (Portalone, 2010).

Synthesis of Derivatives

It serves as an intermediate in synthesizing various chemical derivatives. For example, it's used for synthesizing tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, highlighting its versatility in chemical synthesis (Fadda et al., 2013).

HIV-1 Reverse Transcriptase Inhibition

An analog of this compound has been investigated as a potent inhibitor of HIV-1 reverse transcriptase, showing its potential in antiviral drug development (Petersen et al., 2001).

Antimicrobial and Antitumor Activities

Some derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Notably, certain derivatives exhibited significant inhibition on bacterial and fungal growth (Akbari et al., 2008). Additionally, it has been used in the synthesis of novel pyrimidiopyrazole derivatives with remarkable in vitro antitumor activity (Fahim et al., 2019).

Ultrasonic-Assisted Dehydrogenation

The compound is involved in the dehydrogenation of tetrahydropyrimidine-5-carboxamides, a process enhanced by ultrasound. This has implications in organic synthesis and industrial applications (Memarian & Soleymani, 2011).

Safety And Hazards

The safety and hazards associated with “N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” are not explicitly mentioned in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCVHPZNCBEPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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